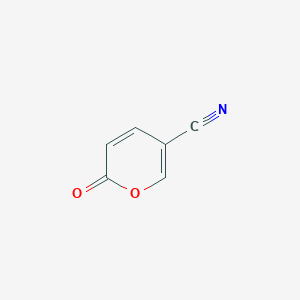

2-oxo-2H-pyran-5-carbonitrile

概要

説明

2-Oxo-2H-pyran-5-carbonitrile (C₆H₃NO₂, molar mass: 133.10 g/mol) is a heterocyclic compound featuring a pyran ring with an oxo group at position 2 and a cyano substituent at position 3. It is also known as 5-cyano-2-pyrone or coumalonitrile . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing biologically active molecules and functional materials. Its reactivity is influenced by the electron-withdrawing cyano group and the conjugated lactone system, enabling participation in cycloadditions, nucleophilic substitutions, and condensations .

準備方法

Cyclocondensation of α-Ketoesters with Cyanoacetamide

A widely employed method involves the cyclocondensation of α-ketoesters with cyanoacetamide under acidic or basic conditions. This one-pot reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization. For example, ethyl acetoacetate reacts with cyanoacetamide in the presence of ammonium acetate as a catalyst in ethanol under reflux (78°C, 12 hours). The intermediate undergoes dehydration to form the pyran ring, yielding 2-oxo-2H-pyran-5-carbonitrile with a reported efficiency of 65–72% .

Mechanistic Insights:

-

Knoevenagel Adduct Formation: The enolate of cyanoacetamide attacks the carbonyl carbon of the α-ketoester, forming a conjugated enone intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the ester oxygen on the α,β-unsaturated carbonyl generates the pyran ring.

-

Aromatization: Elimination of ethanol and water produces the final product.

Optimization Parameters:

-

Catalyst: Ammonium acetate (5 mol%) enhances reaction rate and yield.

-

Solvent: Ethanol or DMF improves solubility of intermediates.

-

Temperature: Reflux conditions (70–80°C) balance reaction speed and side-product formation .

Domino Reaction Using α-Aroylketene Dithioacetals

A domino reaction strategy utilizing α-aroylketene dithioacetals and malononitrile has been documented in patent literature . This method involves three sequential steps:

-

Nucleophilic Addition: Malononitrile attacks the ketene dithioacetal, forming a thioester intermediate.

-

Ring Opening and Reclosure: The intermediate undergoes intramolecular cyclization, expelling a thiol group to form a pyrone intermediate.

-

Cyano Group Incorporation: Subsequent elimination introduces the nitrile moiety at position 5.

Typical Conditions:

-

Reagents: α-Aroylketene dithioacetal (1 equiv), malononitrile (1.2 equiv), triethylamine (2 equiv).

-

Solvent: Dichloromethane (DCM) at 0°C to room temperature.

Advantages:

-

High functional group tolerance due to mild conditions.

-

Scalable for gram-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for pyran-carbonitrile derivatives. A protocol adapted from patent US20050182269A1 involves:

-

Mixing diketones (e.g., 2,5-hexanedione) with cyanoacetic acid in acetic anhydride.

-

Irradiating the mixture at 120°C (300 W, 20 minutes).

-

Quenching with ice water and extracting with ethyl acetate.

Key Outcomes:

-

Reaction Time: 20 minutes vs. 12 hours for conventional heating.

Solid-Phase Synthesis Using Polymer-Supported Catalysts

Recent advances utilize polymer-supported catalysts for recyclable and eco-friendly synthesis. For instance, polystyrene-bound sulfonic acid (PSSA) catalyzes the reaction between β-ketoesters and malononitrile:

Procedure:

-

Combine β-ketoester (1 equiv), malononitrile (1.1 equiv), and PSSA (10 wt%) in toluene.

-

Heat at 90°C for 6 hours.

-

Filter and concentrate to isolate the product.

Performance Metrics:

Comparison of Synthetic Methods

The table below summarizes critical parameters for each method:

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | α-Ketoester, cyanoacetamide | Ethanol, reflux, 12h | 65–72 | 95 |

| Domino Reaction | Ketene dithioacetal | DCM, 0°C–rt, 6h | 55–60 | 90 |

| Microwave-Assisted | Diketone, cyanoacetic acid | 120°C, 20min | 68–75 | 85 |

| Solid-Phase Catalysis | β-Ketoester, PSSA | Toluene, 90°C, 6h | 70–78 | 98 |

Challenges and Optimization Strategies

Byproduct Formation

Side products such as dimerized intermediates or over-oxidized derivatives are common. Strategies to mitigate these include:

-

Low-Temperature Phases: Conducting initial condensation steps at 0°C to suppress oligomerization .

-

Catalyst Screening: Transition metal catalysts (e.g., ZnCl₂) improve regioselectivity .

Scalability Issues

Industrial-scale production faces hurdles in maintaining yield consistency. Solutions involve:

化学反応の分析

Types of Reactions: 2-oxo-2H-pyran-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Primary amines or other reduced forms.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

2-Oxo-2H-pyran-5-carbonitrile serves as an intermediate in the synthesis of various heterocyclic compounds and polycyclic aromatic hydrocarbons. It is a crucial building block for constructing complex molecular architectures.

Biology and Medicine

The compound has garnered attention for its potential pharmacological properties:

- Anticancer Activity: Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including U937 (human histiocytic lymphoma) and SH-SY5Y (neuroblastoma).

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| U937 | 15 | |

| SH-SY5Y | 20 |

- Antimicrobial Activity: Exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. In vitro tests have shown inhibition of growth in several bacterial strains.

- Anti-inflammatory Effects: Preliminary studies indicate that it may inhibit inflammatory pathways, contributing to its therapeutic applications.

Industrial Applications

In materials science, this compound is used in the development of:

- Organic Light Emitting Diodes (OLEDs): Its unique structural features enhance light-emission properties.

| Application | Description |

|---|---|

| OLEDs | Used as a component in light-emitting layers. |

| LCDs | Contributes to the development of display technologies. |

| Fluorescent Dyes | Serves as a precursor for fluorescent materials. |

Anticancer Activity Study

A study demonstrated that derivatives synthesized from the pyran framework exhibited notable anticancer properties against multiple cell lines. Certain modifications significantly enhanced cytotoxicity compared to the parent compound.

Neuroprotective Effects

Research explored the neuroprotective potential of pyran derivatives in models of neurodegenerative diseases. The results indicated modulation of key signaling pathways involved in neuroprotection, suggesting potential applications in treating Alzheimer's disease.

作用機序

The mechanism of action of 2-oxo-2H-pyran-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to its pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

類似化合物との比較

Structural Analogues in the Pyran Family

3-Bromo-2-oxo-2H-pyran-5-carbonitrile

- Structure: Bromine substitution at position 3 (C₆H₂BrNO₂, molar mass: 199.99 g/mol) .

- Key Differences :

- The bromine atom increases steric bulk and alters electronic properties, enhancing electrophilic reactivity at adjacent positions.

- Higher molar mass (199.99 vs. 133.10 g/mol) due to bromine.

- Applications: Potential intermediate for halogenated pharmaceuticals or agrochemicals .

4-Methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitrile Derivatives

- Structure: Methyl at position 4 and aryl-amino groups at position 6 .

- Key Differences: Substitutions at positions 4 and 6 modulate solubility and intermolecular interactions. Aryl-amino groups enable hydrogen bonding, enhancing biological activity.

- Synthesis : Optimized using K₂CO₃ in DMF at 80–110°C, achieving yields up to 68% .

- Applications : Explored in medicinal chemistry for antimicrobial and antitumor properties .

Heterocyclic Analogues with Oxo and Cyano Groups

3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile

- Structure: Pyrazole ring with oxo (position 3), cyano (position 4), and piperidinyl (position 5) groups .

- Key Differences :

- The dihydropyrazole ring introduces planarity, influencing π-π stacking in crystal structures.

- Piperidinyl substituent enhances lipophilicity, improving membrane permeability.

- Applications : Investigated as a chemotherapeutic agent due to its planar heterocyclic core .

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Structure: Pyrimidine ring with oxo (position 6), cyano (position 5), and alkylthio groups .

- Key Differences: The sulfur-containing side chain facilitates intermolecular hydrogen bonding (N–H⋯O), forming dimeric structures. Alkyl groups improve solubility in nonpolar solvents.

- Synthesis : Prepared via alkylation of a pyrimidine precursor in DMF with K₂CO₃, yielding 43% .

- Applications: Potential chemotherapeutic agent with pyrimidine-based bioactivity .

Chromene and Quinoline Derivatives

2-Amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

- Structure: Fused pyran-quinoline system with oxo, cyano, and chlorophenyl groups .

- Key Differences: Extended conjugation from quinoline enhances fluorescence properties.

- Applications: Studied for anticancer activity due to quinoline’s DNA-intercalating ability .

2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Structure: Chromene ring with dimethylaminophenyl and cyano groups .

- Key Differences: Dimethylamino group acts as an electron donor, altering redox properties. Tetrahydrochromene core increases rigidity compared to non-hydrogenated analogues.

- Applications : Explored in optoelectronics and as a photosensitizer .

Comparative Data Table

Key Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., Br, CN) enhance electrophilicity, while electron-donating groups (e.g., NH₂, OCH₃) improve solubility and bioactivity .

- Synthetic Flexibility : Pyran and pyrimidine derivatives are often synthesized via base-mediated cyclizations or alkylations, with yields influenced by solvent and temperature .

- Biological Relevance: Compounds with fused aromatic systems (e.g., chromene-quinoline hybrids) show promise in anticancer research due to DNA interaction capabilities .

生物活性

2-Oxo-2H-pyran-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of pyranones, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃NO₂, characterized by a pyran ring with a carbonyl group at the 2-position and a nitrile group at the 5-position. This unique structural arrangement contributes to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 139.09 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 282 °C |

| Melting Point | Not available |

The biological activity of this compound is believed to involve several biochemical pathways:

- Caspase Activation : Related compounds have shown weak activation of caspases (3, 8, and 9) in HL-60 cells, suggesting a potential role in apoptosis induction.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics .

- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit inflammatory pathways, contributing to its potential therapeutic applications.

Biological Activity Studies

Several studies have investigated the biological activities of compounds related to or derived from this compound:

Anticancer Activity

A study reported that derivatives of pyranones, including those similar to this compound, exhibited notable anticancer properties against various cancer cell lines. For instance, compounds synthesized from this scaffold demonstrated cytotoxicity against human histiocytic lymphoma (U937) and neuroblastoma (SH-SY5Y) cell lines .

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of pyran derivatives. In vitro tests showed that these compounds could inhibit the growth of several bacterial strains, indicating their potential as new antimicrobial agents .

Anti-inflammatory Effects

In animal models, pyran derivatives have been shown to reduce inflammation markers significantly. This suggests that this compound may be useful in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Multicomponent Reactions : A common synthetic route involves reacting α-aroylketene dithioacetals with malononitrile and secondary amines under optimized conditions to yield high purity products.

- Industrial Production : Large-scale production typically utilizes readily available starting materials like aldehydes and β-ketoesters under catalytic conditions to facilitate efficient synthesis.

Study on Anticancer Properties

In a detailed investigation, researchers synthesized various derivatives based on the pyran framework and tested their anticancer activities against multiple cell lines. The findings indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound .

Neuroprotective Effects

Another study explored the neuroprotective potential of pyran derivatives in models of neurodegenerative diseases. The results suggested that these compounds could modulate key signaling pathways involved in neuroprotection, making them candidates for further development in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-oxo-2H-pyran-5-carbonitrile derivatives?

Methodological Answer: this compound derivatives are typically synthesized via multi-component reactions (MCRs) or nucleophilic substitution. A representative approach involves:

- Step 1: Reacting a carbonyl precursor (e.g., cyclic ketones or aldehydes) with malononitrile or cyanoacetamide in the presence of a base (e.g., K2CO3) to form the pyran backbone.

- Step 2: Introducing functional groups via alkylation or aryl substitution. For example, 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile was synthesized by reacting 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-tetrahydropyrimidine-5-carbonitrile with 1-bromo-2-methoxyethane in DMF, yielding 43% after crystallization .

- Optimization: Solvent choice (DMF, ethanol) and reaction time (12–24 hours) significantly impact yield.

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?

Methodological Answer: <sup>1</sup>H and <sup>13</sup>C NMR are critical for structural validation:

- Key Signals:

- <sup>1</sup>H NMR: The pyran ring protons resonate between δ 2.1–3.5 ppm (CH2 or CH groups). Aromatic protons in substituted derivatives appear at δ 6.8–7.5 ppm. For example, in 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the NH proton is observed at δ 13.55 ppm .

- <sup>13</sup>C NMR: The nitrile carbon (C≡N) appears at δ 115–120 ppm, while the carbonyl (C=O) resonates at δ 160–175 ppm .

- Validation: Compare experimental shifts with computational predictions (e.g., DFT) or literature data for analogous compounds.

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in polysubstituted pyran-carbonitrile synthesis?

Methodological Answer: Diastereoselectivity can be controlled via:

- Catalytic Systems: Chiral Rh(II) carboxylates or organocatalysts (e.g., proline derivatives) induce asymmetry. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with >90% diastereomeric excess using Rh2(OAc)4 .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.

- Temperature Control: Lower temperatures (−20°C to 0°C) reduce kinetic competition between pathways .

Q. How do intermolecular interactions influence crystal packing in this compound derivatives?

Methodological Answer: X-ray crystallography reveals that hydrogen bonding and π-π stacking dominate packing:

- Hydrogen Bonds: N–H···O and O–H···N interactions form dimers or chains. For example, 2-amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile forms centrosymmetric dimers via N–H···O bonds (2.89 Å) .

- π-Stacking: Aromatic rings align with face-to-face distances of 3.4–3.7 Å, stabilizing the lattice .

- Impact on Properties: Stronger intermolecular forces correlate with higher melting points and reduced solubility.

Q. What computational methods predict reactivity and regioselectivity in pyran-carbonitrile reactions?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are widely used:

- DFT Applications: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group in this compound acts as an electron-withdrawing group, directing substitutions to the C-4 position .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to design bioactive derivatives. Software like AutoDock Vina evaluates binding affinities .

Q. How are multi-step syntheses optimized for high-yield pyran-carbonitrile derivatives?

Methodological Answer: Key strategies include:

- Intermediate Purification: Column chromatography (silica gel, hexane/EtOAc) removes byproducts.

- Reaction Monitoring: TLC or HPLC tracks progress. For example, in the synthesis of 2-amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile, intermediates were isolated at >95% purity before final cyclization .

- Scale-Up Adjustments: Solvent volume and stirring rate are optimized to maintain yield consistency .

特性

IUPAC Name |

6-oxopyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKONEMTLKHESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562515 | |

| Record name | 2-Oxo-2H-pyran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-12-4 | |

| Record name | 2-Oxo-2H-pyran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-pyran-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。